Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-
Overview
Description
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- is a complex organic compound with a unique structure that includes a pyridine ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with a pyridine derivative that contains a methylthio group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by nucleophilic substitution with the pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products depending on the reaction conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced forms of the original compound.
Substitution: Compounds with different substituents on the pyridine ring.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-
- Propanamide, N-[(2,4-dichloro-3-nitrophenyl)methyl]-2,2-dimethyl-
Uniqueness
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- is unique due to the presence of both a pyridine ring and a methylthio group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2,2-dimethyl-N-(3-methylsulfanylpyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)10(14)13-9-8(15-4)6-5-7-12-9/h5-7H,1-4H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWWYIHIZCAHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210718 | |
Record name | 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-65-6 | |
Record name | 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86847-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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